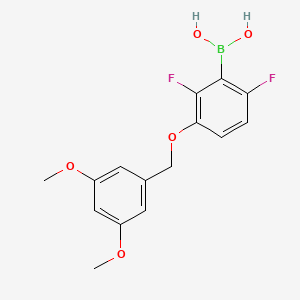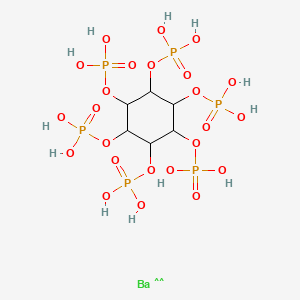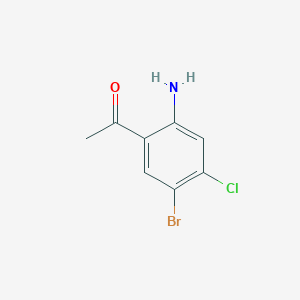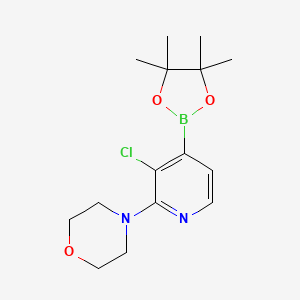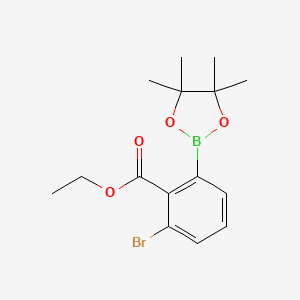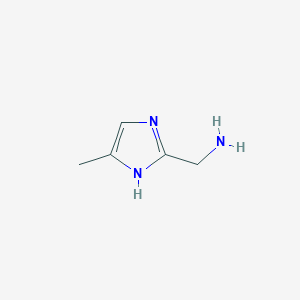![molecular formula C11H14BrMgN B1591736 [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-79-1](/img/structure/B1591736.png)
[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution
Overview
Description
[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution: is a Grignard reagent commonly used in organic synthesis. It is typically available as a 0.25 M solution in tetrahydrofuran (THF). This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the reaction of 3-(1-Pyrrolidinylmethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3-(1-Pyrrolidinylmethyl)phenyl bromide+Mg→[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions: [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with carbonyl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Can react with alkyl halides to form new carbon-carbon bonds.
Conditions: Typically carried out in anhydrous conditions using solvents like THF, under an inert atmosphere to prevent moisture interference.
Major Products:
Alcohols: From reactions with aldehydes and ketones.
Hydrocarbons: From reactions with alkyl halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Involved in the synthesis of polymers with specific functional groups.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Involved in the synthesis of materials with specific properties.
Catalysis: Used in catalytic processes to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center attacks electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups in aldehydes and ketones, where the Grignard reagent adds to the carbonyl carbon, followed by protonation to form alcohols .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Benzylmagnesium chloride
- 4-tert-Butylphenylmagnesium bromide
Uniqueness: [3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide is unique due to the presence of the pyrrolidine ring, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic factors play a crucial role .
Properties
IUPAC Name |
magnesium;1-(phenylmethyl)pyrrolidine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNBNGUTGPHKQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-79-1 | |
| Record name | 480424-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


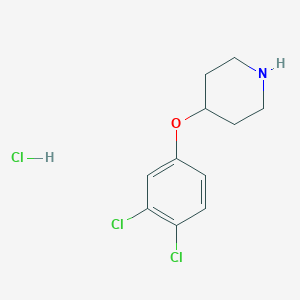
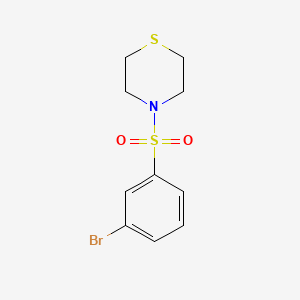
![4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1591657.png)
